molecular formula C19H27N3O5 B3019938 N-(2,2-dimethoxyethyl)-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide CAS No. 941983-49-9

N-(2,2-dimethoxyethyl)-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide

Cat. No.: B3019938
CAS No.: 941983-49-9
M. Wt: 377.441
InChI Key: KOUHFWYYMWUQDK-UHFFFAOYSA-N
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Description

N-(2,2-Dimethoxyethyl)-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted with a 2-methylpropanoyl (pivaloyl) group at the 1-position and an ethanediamide (oxalamide) linker connected to a 2,2-dimethoxyethyl moiety.

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O5/c1-12(2)19(25)22-9-5-6-13-7-8-14(10-15(13)22)21-18(24)17(23)20-11-16(26-3)27-4/h7-8,10,12,16H,5-6,9,11H2,1-4H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUHFWYYMWUQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-N’-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Dimethoxyethyl Group: This step involves the alkylation of the tetrahydroquinoline core with a dimethoxyethyl halide under basic conditions.

    Formation of the Ethanediamide Linkage: The final step involves the coupling of the modified tetrahydroquinoline with an ethanediamide derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-N’-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethoxyethyl group, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted ethanediamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving tetrahydroquinoline derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-N’-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent-Driven Functional and Physicochemical Differences

The compound’s closest structural analogs are derived from modifications to its acyl group, alkoxyethyl chain, or core heterocycle. Key comparisons include:

Compound Name Core Structure Acyl Group Alkoxyethyl Chain Functional Linker Key Properties/Applications Reference
Target Compound 1,2,3,4-Tetrahydroquinoline 2-Methylpropanoyl (pivaloyl) 2,2-Dimethoxyethyl Ethanediamide Hypothesized enzyme inhibition (steric bulk, H-bonding)
N-(2,2-Diethoxyethyl)-N′-[1-(Methylsulfonyl)-1,2,3,4-Tetrahydroquinolin-7-yl]Ethanediamide 1,2,3,4-Tetrahydroquinoline Methylsulfonyl 2,2-Diethoxyethyl Ethanediamide Enhanced solubility (diethoxy vs. dimethoxy); sulfonyl groups may improve metabolic stability
N-(2,2-Dimethylpropanoyl)-N′-(2-Methoxyphenyl)Thiourea Arylthiourea 2,2-Dimethylpropanoyl (pivaloyl) Thiourea Crystallographic stability via S–H···O/N interactions; antimicrobial activity

Key Observations:

  • Alkoxyethyl Chain Variations : The diethoxyethyl substituent in the analog from increases hydrophobicity compared to the dimethoxyethyl group in the target compound. This could enhance membrane permeability but reduce aqueous solubility.
  • Linker Differences : The thiourea group in ’s compound facilitates stronger hydrogen-bonding networks, as seen in its crystal structure, whereas the ethanediamide linker in the target compound provides a rigid, planar geometry conducive to target binding.

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